(4-(tert-Butyl)-2,6-dimethylphenyl)methanamine
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Overview
Description
(4-(tert-Butyl)-2,6-dimethylphenyl)methanamine is an organic compound with the molecular formula C12H19N It is a derivative of phenylmethanamine, where the phenyl ring is substituted with tert-butyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)-2,6-dimethylphenyl)methanamine typically involves the alkylation of 2,6-dimethylphenylmethanamine with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)-2,6-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different substituents.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl and dimethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (4-(tert-Butyl)-2,6-dimethylphenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its structural features allow for specific binding to certain biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)-2,6-dimethylphenyl)methanamine involves its interaction with specific molecular targets. The tert-butyl and dimethyl groups influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-Butylphenyl)methanamine
- (4-tert-Butyl)-2-chlorophenyl)methanamine
- tert-Butyl-4-aminobenzoate
Uniqueness
Compared to similar compounds, (4-(tert-Butyl)-2,6-dimethylphenyl)methanamine is unique due to the presence of both tert-butyl and dimethyl groups on the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(4-tert-butyl-2,6-dimethylphenyl)methanamine |
InChI |
InChI=1S/C13H21N/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,8,14H2,1-5H3 |
InChI Key |
KRMASLIGIOYYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN)C)C(C)(C)C |
Origin of Product |
United States |
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